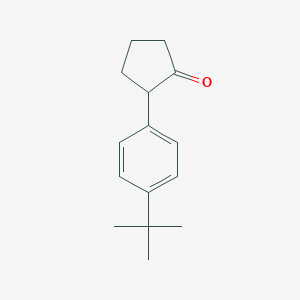
2-(4-(Tert-butyl)phenyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-butyl)phenyl)cyclopentan-1-one is an organic compound with the molecular formula C15H20O It is a cyclopentanone derivative where a tert-butylphenyl group is attached to the second carbon of the cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)phenyl)cyclopentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopentanone and 4-tert-butylbenzoyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Tert-butyl)phenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration or Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Tert-butyl)phenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-(Tert-butyl)phenyl)cyclopentan-1-one depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-tert-butylphenyl)cyclopentan-1-ol: A similar compound where the ketone group is reduced to an alcohol.
4-tert-butylcyclohexanone: A cyclohexanone derivative with a tert-butyl group.
4-tert-butylphenylacetic acid: An acetic acid derivative with a tert-butylphenyl group.
Uniqueness
2-(4-(Tert-butyl)phenyl)cyclopentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopentanone ring and tert-butylphenyl group make it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(13)16/h7-10,13H,4-6H2,1-3H3 |
Clave InChI |
ACXAQLSZTRGMAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


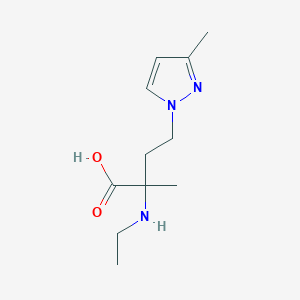
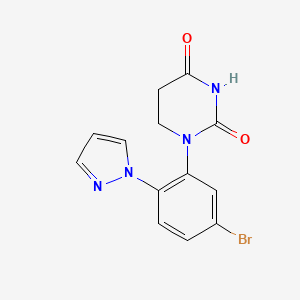
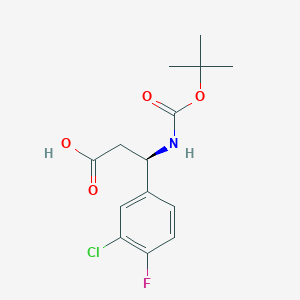

![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
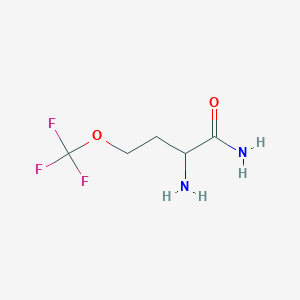
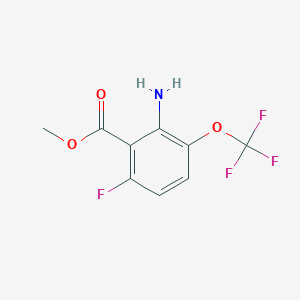
![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)

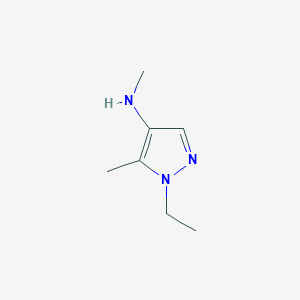
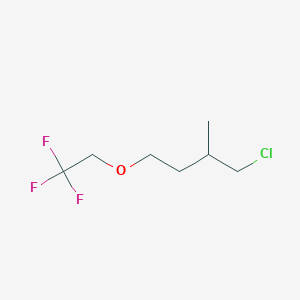

![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
